molecular formula C6H6N2O4S B2612989 4-(Aminosulfonyl)-pyridine-2-carboxylic acid CAS No. 1308677-22-6

4-(Aminosulfonyl)-pyridine-2-carboxylic acid

Cat. No.: B2612989
CAS No.: 1308677-22-6
M. Wt: 202.18
InChI Key: IGHCPTQYPZLSJG-UHFFFAOYSA-N
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Description

4-(Aminosulfonyl)-pyridine-2-carboxylic acid is an organic compound with a pyridine ring substituted with an aminosulfonyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid typically involves the sulfonation of pyridine derivatives followed by amination and carboxylation. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with sulfamic acid under specific conditions to introduce the aminosulfonyl group .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminosulfonyl)-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives .

Scientific Research Applications

4-(Aminosulfonyl)-pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Sulfonamides: These compounds also contain the sulfonamide group and are known for their antibacterial properties.

    Pyridinecarboxylic acids: Compounds like nicotinic acid share the pyridinecarboxylic acid structure but differ in their substituents.

Uniqueness: 4-(Aminosulfonyl)-pyridine-2-carboxylic acid is unique due to the combination of the aminosulfonyl and carboxylic acid groups on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Biological Activity

4-(Aminosulfonyl)-pyridine-2-carboxylic acid, also known as 4-sulfamoylpyridine-2-carboxylic acid, is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with an aminosulfonyl group and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's synthesis typically involves the sulfonation of pyridine derivatives followed by amination and carboxylation. One common synthetic route includes the reaction of 4-chloropyridine-2-carboxylic acid with sulfamic acid under controlled conditions to introduce the aminosulfonyl group. The structural formula can be represented as follows:

C6H6N2O4S\text{C}_6\text{H}_6\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions, potentially inhibiting enzymatic activity. This inhibition may disrupt various biochemical pathways, leading to its observed antimicrobial and anticancer effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide compounds have shown significant antibacterial activity against various strains of bacteria . The mechanism often involves competitive inhibition of bacterial enzymes essential for cell wall synthesis.

Anticancer Activity

In the context of cancer research, the compound has been evaluated for its potential as an anticancer agent. A study highlighted its analogs as NMDA receptor antagonists, which could be beneficial in treating neurodegenerative disorders and certain types of cancer due to their ability to modulate neurotransmission pathways .

Case Studies and Research Findings

  • NMDA Receptor Antagonism : A series of studies on pyridine derivatives demonstrated that certain modifications could enhance their affinity for NMDA receptors, which are implicated in various neurological conditions. The most potent compound in these studies showed an IC50 value of 40 µM, indicating moderate potency .
  • In Vivo Efficacy : In vivo assays have been conducted to assess the protective effects against NMDA-induced lethality in mice, showcasing the potential therapeutic applications of these compounds in neuroprotection during cerebral ischemia .
  • Comparative Analysis : A comparative study between this compound and other sulfonamide derivatives revealed unique binding geometries that could influence their pharmacological profiles. This highlights the significance of structural variations in determining biological activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant antibacterial activity
AnticancerPotential as NMDA receptor antagonist
NeuroprotectionProtects against NMDA-induced neuronal damage

Table 2: Synthesis Overview

Reaction TypeKey ReactantsConditions
SulfonationPyridine derivatives + sulfamic acidControlled temperature
AminationSulfonated pyridines + aminesBasic conditions
CarboxylationAminosulfonyl pyridines + carboxylic acidsAcidic conditions

Properties

IUPAC Name

4-sulfamoylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHCPTQYPZLSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308677-22-6
Record name 4-sulfamoylpyridine-2-carboxylic acid
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